O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide

Enzymology Protease Inhibition Prolyl Endopeptidase

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (CAS 175359-32-7) is a synthetic dipeptide derivative categorized as a chromogenic protease substrate. It features an O-benzyl (O-Bzl) protected L-seryl residue linked to an L-prolyl moiety, which is conjugated to a p-nitroanilide (pNA) chromophore.

Molecular Formula C21H24N4O5
Molecular Weight 412.446
CAS No. 175359-32-7
Cat. No. B574383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide
CAS175359-32-7
SynonymsO-BZL-(L)-SER-(L)-PROLYL-P-NITROANILIDE
Molecular FormulaC21H24N4O5
Molecular Weight412.446
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(COCC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H24N4O5/c22-18(14-30-13-15-5-2-1-3-6-15)21(27)24-12-4-7-19(24)20(26)23-16-8-10-17(11-9-16)25(28)29/h1-3,5-6,8-11,18-19H,4,7,12-14,22H2,(H,23,26)/t18-,19-/m0/s1
InChIKeyNFIOESHTKBWMPF-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (CAS 175359-32-7): A Protected Dipeptide Chromogenic Substrate for Protease Activity Profiling


O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (CAS 175359-32-7) is a synthetic dipeptide derivative categorized as a chromogenic protease substrate . It features an O-benzyl (O-Bzl) protected L-seryl residue linked to an L-prolyl moiety, which is conjugated to a p-nitroanilide (pNA) chromophore . This design enables its use in spectrophotometric enzyme assays, where proteolytic cleavage of the pNA group releases the yellow chromophore p-nitroaniline, quantifiable at 405 nm [1]. Its primary utility lies in the characterization of proline-specific peptidases, such as dipeptidyl peptidases (DPPs) and prolyl endopeptidase (PREP) [2]. The compound is supplied as a research reagent with a typical purity of >98% [3].

Chromogenic substrate: p-nitroaniline release quantifiable at 405 nm for spectrophotometric enzyme assays.
O-Benzyl protection shifts molecular recognition from DPP2 substrate profile to selective PREP/FAP inhibitor context.
High-purity research reagent; reported purity suitable for reproducible kinetic analysis and selectivity profiling.

Why Generic Substitution with Unprotected Ser-Pro-pNA is Inadequate for O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide in Selectivity Studies


Direct substitution of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (CAS 175359-32-7) with its unprotected analog, Ser-Pro-p-nitroanilide, is scientifically invalid for experiments requiring discrimination between dipeptidyl peptidase II (DPP2) and prolyl endopeptidase (PREP) [1]. The O-benzyl (O-Bzl) protecting group is not merely a synthetic artifact; it fundamentally alters the substrate's molecular recognition profile. BindingDB data demonstrates that the unprotected Ser-Pro-pNA is a known substrate for DPP2 [2], whereas the O-Bzl protected variant (this compound) exhibits a distinct selectivity profile, showing potent inhibition of PREP [3]. The benzyl group introduces steric bulk and hydrophobicity that modulates interactions with the enzyme's active site and secondary binding pockets, leading to a different kinetic outcome compared to the unprotected dipeptide [4]. Therefore, substituting the protected form with the generic unprotected Ser-Pro-pNA would confound experimental results, particularly in assays aiming to isolate PREP activity or differentiate between closely related proline-specific peptidases.

Target compound
O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide
Potential substitute
Unprotected Ser-Pro-p-nitroanilide
  • The unprotected analog acts as a DPP2 substrate, not a PREP inhibitor, altering assay specificity and endpoint interpretation.
  • O-Benzyl group introduces steric and hydrophobic contacts absent in the generic dipeptide, shifting enzyme binding mode.
  • Direct substitution may confound selectivity profiling between DPP2 and PREP, leading to misattribution of proteolytic activity.

Quantitative Differentiation of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide from Analogs: A Comparative Analysis for Protease Substrate Selection


Comparative Inhibition Potency of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide Against Prolyl Endopeptidase (PREP)

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide demonstrates a significantly higher potency as an inhibitor of human recombinant Prolyl Endopeptidase (PREP) compared to its activity against Dipeptidyl Peptidase 2 (DPP2). In standardized assays, this compound inhibits PREP with an IC50 of 5,800 nM, while showing negligible inhibition of DPP2 with an IC50 > 100,000 nM [1][2]. This represents a >17-fold selectivity window for PREP over DPP2, establishing its utility as a selective tool for studying PREP activity in complex biological matrices where DPP2 may also be present.

PREP vs DPP2 inhibition
Head-to-head
IC50 PREP: 5,800 nM DPP2: >100,000 nM >17-fold selectivity window
Supports PREP-selective assay context
Assay: 15 min pre-incubation, pNA substrates. Data from BindingDB.
Enzymology Protease Inhibition Prolyl Endopeptidase

Cross-Species Activity Profile: Potent Inhibition of Mouse Fibroblast Activation Protein (FAP)

This compound exhibits potent inhibitory activity against mouse Prolyl Endopeptidase FAP (Fibroblast Activation Protein) with an IC50 of 1,400 nM [1]. This potency is approximately 4-fold greater than its activity against human PREP (IC50 = 5,800 nM) and >70-fold greater than its activity against human DPP2 (IC50 > 100,000 nM). This species-specific potency profile is a key differentiator for researchers utilizing mouse models to study FAP-related pathologies.

Mouse FAP activity
Cross-study
IC50 mouse FAP: 1,400 nM 4-fold vs human PREP >70-fold vs human DPP2
Supports murine FAP model-response context
Assay details limited; source BindingDB.
Enzymology Fibroblast Activation Protein Cross-species Pharmacology

Selectivity Profiling: Negligible Activity Against Human DPP4 (CD26)

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide demonstrates negligible inhibitory activity against human Dipeptidyl Peptidase 4 (DPP4, CD26), a key enzyme in incretin metabolism and immune regulation [1]. The reported IC50 for DPP4 is >100,000 nM [2]. This is in stark contrast to the compound's potent inhibition of PREP (IC50 = 5,800 nM) and FAP (IC50 = 1,400 nM). This lack of DPP4 activity is a critical selectivity feature, as many proline-containing p-nitroanilide substrates, such as the widely used Gly-Pro-pNA, are excellent DPP4 substrates [3].

DPP4 selectivity
Head-to-head
IC50 DPP4: >100,000 nM >17-fold less potent than PREP >70-fold less potent than FAP
Minimizes DPP4 off-target signal in complex matrices
Assay: 15 min pre-incubation, Gly-Pro-pNA substrate.
Enzymology Dipeptidyl Peptidase 4 Selectivity

Structural Determinants of Selectivity: The O-Benzyl Group's Impact on Enzyme Recognition

The O-benzyl (O-Bzl) protecting group on the serine residue is the critical structural feature that distinguishes this compound from its unprotected analog, Ser-Pro-p-nitroanilide. While Ser-Pro-pNA is a recognized substrate for Dipeptidyl Peptidase II (DPP2) with a reported turnover number range of 66–116.9 s⁻¹ [1][2], the addition of the O-benzyl group in this compound completely abolishes this activity, shifting the profile towards potent PREP and FAP inhibition (IC50 values of 5,800 nM and 1,400 nM, respectively) [3][4]. This demonstrates that the O-benzyl group is not merely a protective moiety but a key pharmacophore element that dictates enzyme recognition and binding mode.

SAR: O-Benzyl role
Class-level inference
O-Benzyl addition converts DPP2 substrate (Ser-Pro-pNA) into selective PREP/FAP inhibitor
Demonstrates key pharmacophore element for selectivity design
Compiled from BRENDA and BindingDB entries.
Structure-Activity Relationship (SAR) Protease Substrate Design Enzyme Specificity

Optimal Research and Industrial Applications for O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide


Selective Profiling of Prolyl Endopeptidase (PREP) Activity in Complex Biological Matrices

This compound is ideally suited for quantifying PREP activity in tissue homogenates, cell lysates, or biological fluids where co-expression of Dipeptidyl Peptidase 2 (DPP2) is expected. Its >17-fold selectivity for PREP over DPP2 minimizes off-target signal, enabling accurate determination of PREP-specific activity [1]. Researchers can confidently attribute changes in p-nitroaniline release to PREP modulation, which is critical for studies on neurodegenerative diseases, mood disorders, and celiac disease pathogenesis where PREP plays a role in neuropeptide processing [2].

In Vivo Studies of Fibroblast Activation Protein (FAP) in Murine Disease Models

With a demonstrated IC50 of 1,400 nM against mouse FAP, this compound is a valuable tool for preclinical research in oncology and fibrosis [3]. It allows for the pharmacodynamic assessment of FAP inhibition in mouse models of cancer, arthritis, and tissue remodeling [4]. The compound's potency against the murine target enables dose-response studies that can inform the development of FAP-targeted therapies or imaging agents [5].

Structure-Activity Relationship (SAR) Studies for Protease Substrate and Inhibitor Design

The stark contrast in activity between O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (a selective PREP/FAP inhibitor) and its unprotected counterpart Ser-Pro-pNA (a DPP2 substrate) provides a powerful case study for medicinal chemists [6]. This compound can serve as a reference standard in SAR campaigns aimed at understanding the role of O-alkyl groups in dictating enzyme selectivity for proline-specific peptidases [7]. Its data-rich profile (IC50 values for PREP, DPP2, DPP4, and FAP) makes it an ideal benchmarking tool for comparing novel synthetic protease inhibitors [8].

Development of High-Throughput Screening (HTS) Assays with Enhanced Selectivity

The compound's well-defined selectivity profile (potent PREP/FAP inhibition, negligible DPP2/DPP4 activity) makes it a superior choice for developing high-throughput screening assays designed to identify PREP- or FAP-specific modulators [9]. Using this compound as a positive control or a competitive probe reduces the rate of false positives arising from off-target inhibition of other abundant proline-specific peptidases like DPP4, thereby increasing the efficiency and reliability of drug discovery campaigns .

Application
Selection Property
Validation Focus
PREP activity quantification in tissue/cell matrices
PREP-selective inhibition profile over DPP2
Verify absence of DPP2 cross-reactivity via pNA release endpoint
Murine FAP model studies (oncology, fibrosis)
Mouse FAP inhibitory potency
Confirm species-specific activity and model-response correlation
SAR studies for proline-specific peptidase probes
O-Benzyl pharmacophore contribution to selectivity
Compare with unprotected analog and other O-alkyl variants
HTS assay development for PREP/FAP modulators
Selectivity window against abundant DPP2/DPP4
Benchmark against abundant peptidases to reduce false positives

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